6-(4-cyclopentanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine
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Overview
Description
Synthesis Analysis
In a study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by spectral data .Scientific Research Applications
Discovery of CCR2 Antagonists
The compound PF-4254196, which shares structural similarities with Cyclopentyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone, was identified as a potent CCR2 antagonist with an improved cardiovascular profile. This discovery resulted from systematic optimization focused on improving the CV-TI of a series of CCR2 antagonists, highlighting its potential application in addressing cardiovascular concerns (Hughes et al., 2011).
Anticancer Activity Evaluation
The synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity revealed that certain derivatives exhibited good anticancer activity against various cancer cell lines. This research underscores the compound's potential in the development of novel anticancer agents (Kumar et al., 2013).
Metabolism, Excretion, and Pharmacokinetics
A study on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor that shares structural features with Cyclopentyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone provided insights into its elimination mechanisms and potential therapeutic applications, especially in the context of type 2 diabetes (Sharma et al., 2012).
NPBWR1 Antagonists
Research into the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) resulted in the identification of compounds with subnanomolar potencies. This work demonstrates the compound's relevance in exploring therapeutic targets for various diseases (Romero et al., 2012).
Electrooxidative Cyclization
The compound was involved in studies focused on the electrooxidative cyclization of hydroxyamino compounds possessing a benzyl group, leading to the synthesis of novel oxazinane and oxazolidine derivatives. Such synthetic methodologies offer pathways for creating new chemical entities with potential pharmacological applications (Okimoto et al., 2012).
Mechanism of Action
Target of Action
The primary targets of Cyclopentyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of these targets can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Mode of Action
Cyclopentyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone interacts with its targets by recruiting Cereblon , a substrate receptor for the E3 ubiquitin ligase complex . This leads to the degradation of CDK4 and CDK6 , effectively inhibiting their function .
Biochemical Pathways
The degradation of CDK4 and CDK6 disrupts the cell cycle regulation pathway . This prevents the progression from the G1 phase to the S phase, thereby inhibiting cell proliferation . The downstream effects of this disruption can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .
Result of Action
The result of Cyclopentyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone’s action is the dose-dependent degradation of CDK4 and CDK6 . This leads to the inhibition of cell cycle progression and potentially the induction of apoptosis in cancer cells .
Properties
IUPAC Name |
cyclopentyl-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c26-19(15-5-1-2-6-15)25-13-11-24(12-14-25)18-9-8-17(22-23-18)21-16-7-3-4-10-20-16/h3-4,7-10,15H,1-2,5-6,11-14H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRPHNHOQXAKML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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